

ABN401: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	ABN401	
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An In-depth Review of the Chemical Structure, Physicochemical Properties, and Preclinical Profile of a Potent and Selective c-MET Inhibitor

ABN401, also known as Vabametkib, is an orally bioavailable, highly selective, and potent ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1] Dysregulation of the c-MET signaling pathway is a known driver in the tumorigenesis of various cancers, making it a key therapeutic target.[1][2] **ABN401** has demonstrated significant antitumor activity in preclinical models and is currently undergoing clinical evaluation for the treatment of advanced solid tumors, particularly non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations. [3] This guide provides a comprehensive overview of the chemical properties, mechanism of action, signaling pathways, and experimental data related to **ABN401**.

Chemical Structure and Physicochemical Properties

ABN401 is a synthetic compound featuring a pyridoxazine core, which acts as a binder to the hinge region of the ATP binding site within the MET tyrosine kinase domain.

Table 1: Physicochemical Properties of ABN401



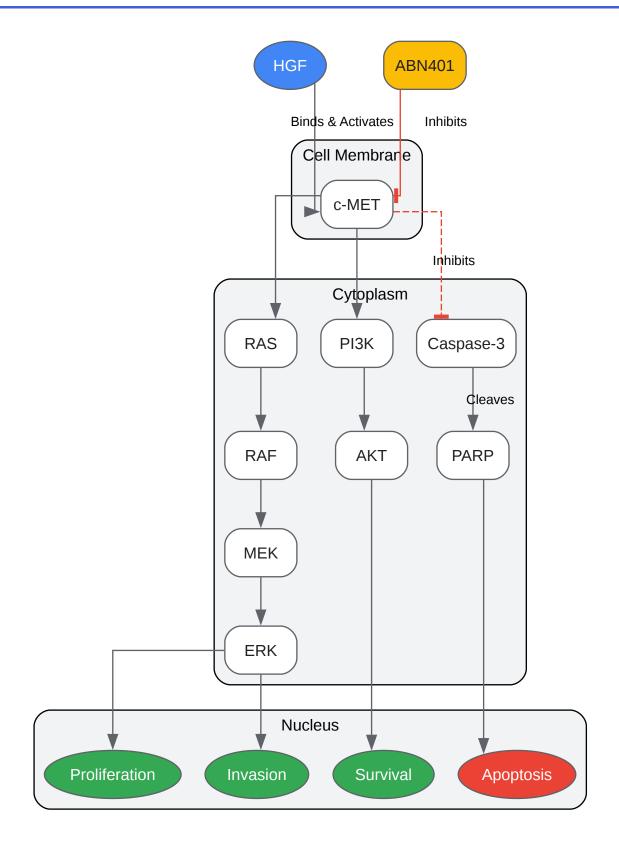
Property	Value	Reference
IUPAC Name	3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine	
Molecular Formula	C21H22Cl2FN5O	_
рКа	7.49	_
log P	2.46	_
Solubility	Poorly water-soluble, but soluble at acidic pH.	_

Mechanism of Action and Signaling Pathway

ABN401 functions as a targeted anti-cancer agent by selectively binding to the ATP-binding site of the c-MET tyrosine kinase, thereby inhibiting its kinase activity. This competitive inhibition prevents the autophosphorylation of c-MET and subsequently disrupts the downstream signaling cascades that are crucial for cancer cell growth, proliferation, survival, invasion, and angiogenesis.

The primary signaling pathways inhibited by **ABN401** include the PI3K/AKT and RAS/MAPK (ERK) pathways. By blocking the phosphorylation of c-MET at key tyrosine residues (Y1234/Y1235 and Y1349/Y1354), **ABN401** effectively halts the signal transduction that leads to the activation of downstream effectors like AKT and ERK. Furthermore, the inhibition of c-MET signaling by **ABN401** has been shown to induce the caspase-associated apoptotic pathway, leading to programmed cell death in MET-addicted cancer cells.





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Caption: **ABN401** inhibits the c-MET signaling pathway.



Quantitative Preclinical Data In Vitro Potency and Selectivity

ABN401 demonstrates high potency against c-MET and remarkable selectivity across a wide range of kinases.

Table 2: In Vitro Potency and Cytotoxicity of ABN401

Parameter	Cell Line/Target	Value (nM)	Reference
IC50 (c-MET inhibition)	c-MET Kinase	10	
IC ₅₀ (Cytotoxicity)	SNU-5 (Gastric Cancer)	2.0	_
SNU-620 (Gastric Cancer)	3.3		
MKN45 (Gastric Cancer)	3.33	_	
Hs746T (Gastric Cancer)	2.22		
EBC-1 (Lung Cancer)	2.31	_	
H1993 (Lung Cancer)	43.0	_	
HFE145 (Normal Gastric Epithelial)	>10,000		

Table 3: Kinase Selectivity Profile of **ABN401** at 1 μ M



Kinase	% Inhibition	Reference
MET	98	
CLK1	37	_
CLK4	45	_
Other 568 Kinases	< 10	_

Pharmacokinetic Properties

Pharmacokinetic studies of **ABN401** have been conducted in Sprague-Dawley (SD) rats, beagle dogs, and cynomolgus monkeys, demonstrating favorable properties.

Table 4: Pharmacokinetic Parameters of ABN401 in Preclinical Species



Species	Route	Dose (mg/kg)	T _{max} (h)	C _{max} (ng/mL)	AUCinf (ng·h/m L)	T½ (h)	Bioavail ability (F%)
SD Rat	IV	1	-	-	1,027	2.4	-
РО	5	2.0	1,154	4,530	2.6	45	
Beagle Dog	IV	1	-	-	1,350	3.9	-
РО	5	2.0	987	3,940	4.2	~30	
Cynomol gus Monkey	IV	1	-	-	1,560	3.5	-
PO	5	2.0	789	4,230	3.8	-	
Data derived							_

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In Vivo Antitumor Efficacy

ABN401 has shown significant, dose-dependent tumor growth inhibition (TGI) in various xenograft models of MET-addicted cancers.

Table 5: In Vivo Efficacy of ABN401 in Xenograft Models



Xenograft Model	Dose (mg/kg, oral)	TGI (%)	Reference
SNU-5	3	24.47	
30	89.49		-
EBC-1	10	51.26	
30	77.85		-
SNU638	10	65.31	
30	78.68		-

Clinical Trial Data

Phase I and II clinical trials have provided initial evidence of the safety and efficacy of **ABN401** in patients with advanced solid tumors.

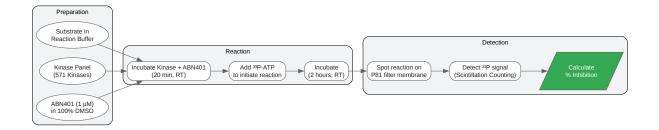
Table 6: Summary of ABN401 Phase 2 Clinical Trial Data (METex14 NSCLC)

Parameter	Value	Reference
Dose	800 mg QD	
Objective Response Rate (ORR) - Treatment-Naïve (n=8)	75%	
Objective Response Rate (ORR) - Evaluable Population (n=17)	52.9%	-
Median Duration of Response	5.4 months	-
Grade ≥3 Treatment-Related Adverse Events (TRAEs)	8.3%	_
Most Common TRAEs (any grade)	Nausea (70.8%), Diarrhea (33.3%), Vomiting (29.2%)	



Experimental Protocols Kinase Selectivity Assay

The kinase selectivity of **ABN401** was determined using a radiometric assay format.



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Caption: Workflow for the HotSpot™ radiometric kinase assay.

- Assay Format: Radiometric HotSpot[™] assay (Reaction Biology Corp.).
- Principle: Measures the transfer of ³³P-labelled phosphate from ATP to a specific kinase substrate.
- Procedure:
 - The kinase, substrate, and required cofactors are prepared in a reaction buffer (20 mM Hepes pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO).
 - ABN401 (in 100% DMSO) is delivered to the kinase reaction mixture and incubated for 20 minutes at room temperature.



- The reaction is initiated by the addition of 33P-ATP.
- The reaction is incubated for 2 hours at room temperature.
- The reaction mixture is spotted onto a P81 filter membrane, which captures the phosphorylated substrate.
- The amount of incorporated ³³P is quantified using a scintillation counter to determine kinase activity.
- Inhibition is calculated relative to a DMSO vehicle control.

Cell Viability Assay

The cytotoxic activity of **ABN401** was assessed using a WST-1 assay.

- Assay: Water-soluble tetrazolium salt (WST-1) colorimetric assay.
- Principle: The stable tetrazolium salt WST-1 is cleaved to a soluble formazan dye by
 mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly
 proportional to the number of metabolically active cells.
- Procedure:
 - Cells were seeded in 96-well plates.
 - Cells were treated with various concentrations of ABN401 and incubated for 72 hours.
 - 10 μL of WST-1 reagent was added to each well.
 - Plates were incubated for 0.5 to 4 hours at 37°C.
 - The absorbance of the samples was measured using a microplate reader at a wavelength between 420-480 nm.
 - IC₅₀ values were calculated from the dose-response curves.

Western Blot Analysis



The effect of **ABN401** on c-MET signaling was determined by Western blotting.

• Principle: To detect specific proteins in a sample of tissue or cell homogenate.

Procedure:

- Cell Lysis: MET-addicted cancer cells (SNU5, Hs746T, EBC-1, etc.) were treated with different concentrations of ABN401 for 72 hours, harvested, and lysed.
- Protein Quantification: Protein concentration in the lysates was determined.
- SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfatepolyacrylamide gel electrophoresis.
- Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.
- Blocking: The membrane was blocked (e.g., with 5% non-fat milk in TBST) for 1 hour to prevent non-specific antibody binding.
- Primary Antibody Incubation: The membrane was incubated with primary antibodies specific for total and phosphorylated forms of c-MET, AKT, and ERK, typically overnight at 4°C.
- Washing: The membrane was washed multiple times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
- Secondary Antibody Incubation: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detection: The protein bands were visualized using a chemiluminescent substrate and an imaging system.

In Vivo Xenograft Studies

The antitumor efficacy of **ABN401** was evaluated in mouse xenograft models.

Animal Model: BALB/c-nude mice.



- Cell Lines: SNU-5, EBC-1, and SNU638 human cancer cell lines.
- Procedure:
 - Tumor Implantation: Tumor cells were implanted subcutaneously into the flanks of the mice.
 - Tumor Growth: Tumors were allowed to grow to an average volume of 150–300 mm³.
 - Treatment: Mice were randomized into vehicle control and treatment groups. ABN401 was administered orally at doses of 3, 10, or 30 mg/kg.
 - Dosing Schedule: ABN401 was administered five consecutive days a week for a duration of three weeks.
 - Monitoring: Tumor volumes and body weights were measured regularly to assess efficacy and toxicity.
 - Endpoint: Tumor growth inhibition (TGI) was calculated at the end of the study by comparing the change in tumor volume in treated groups to the vehicle control group.

Conclusion

ABN401 is a highly potent and selective c-MET inhibitor with a well-defined mechanism of action and favorable preclinical pharmacokinetic and pharmacodynamic profiles. It has demonstrated significant antitumor activity in in vitro and in vivo models of MET-addicted cancers. The ongoing clinical trials will further elucidate its therapeutic potential for patients with tumors harboring c-MET dysregulations. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of oncology and drug development.

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